molecular formula C15H13NOS B12700038 10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide CAS No. 87033-42-9

10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide

Cat. No.: B12700038
CAS No.: 87033-42-9
M. Wt: 255.3 g/mol
InChI Key: YPJSTSHKNLOQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide is a chemical compound belonging to the dibenzothiepin class These compounds are characterized by a tricyclic structure containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide typically involves the reaction of dibenzothiepin derivatives with appropriate reagents. One common method includes the use of sulfur diimidazole in combination with bislithiated carbon fragments . The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted dibenzothiepin derivatives.

Scientific Research Applications

10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dihydrodibenzo(b,f)thiepin-10-carboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

87033-42-9

Molecular Formula

C15H13NOS

Molecular Weight

255.3 g/mol

IUPAC Name

5,6-dihydrobenzo[b][1]benzothiepine-5-carboxamide

InChI

InChI=1S/C15H13NOS/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H2,16,17)

InChI Key

YPJSTSHKNLOQOT-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2SC3=CC=CC=C31)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.